molecular formula C36H66FeP2 B12815699 Josiphos SL-J003-1

Josiphos SL-J003-1

Cat. No.: B12815699
M. Wt: 616.7 g/mol
InChI Key: XMNFNURBBQBAMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Josiphos SL-J003-1 involves the reaction of 4-chlorobenzonitrile with substoichiometric amounts of nickel(0) cyclooctadiene complex (Ni(COD)2) and this compound. This reaction allows the isolation of the desired stable nickel(II) precatalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness in various applications .

Chemical Reactions Analysis

Types of Reactions

Josiphos SL-J003-1 undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include:

Scientific Research Applications

Josiphos SL-J003-1 has a wide range of scientific research applications, including:

Mechanism of Action

Josiphos SL-J003-1 exerts its effects by acting as a chiral ligand in catalytic processes. It coordinates with transition metals, forming stable complexes that facilitate various chemical reactions. The molecular targets and pathways involved include the stabilization of transition states and the enhancement of reaction selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Josiphos SL-J003-1 is unique due to its high efficiency and selectivity in asymmetric catalysis. It offers superior performance in various catalytic processes compared to other similar compounds, making it a valuable tool in both research and industrial applications .

Biological Activity

Josiphos SL-J003-1, a chiral diphosphine ligand, is recognized for its significant role in catalysis, particularly in asymmetric reactions. This article delves into the biological activity of this compound, examining its effects, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a ferrocenyl backbone and dicyclohexylphosphino groups. Its chemical formula is C36H56FeP2C_{36}H_{56}FeP_2 . The ligand's design enhances its performance in various catalytic applications, particularly in hydrogenation and hydro-acylation reactions.

Biological Activity Overview

Although primarily known for its catalytic properties, recent studies have begun to explore the biological implications of this compound. The focus has been on its potential as a bioactive compound in medicinal chemistry.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity. For instance, a study evaluated the efficacy of various compounds against respiratory syncytial virus (RSV), where Josiphos ligands were part of the screening process. The findings suggested that certain modifications to the ligand could enhance antiviral potency .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several Josiphos ligands, including SL-J003-1, to assess their performance in catalyzing reactions relevant to drug synthesis. The results indicated that while some ligands showed promising yields in specific reactions, others did not achieve the desired enantioselectivity .
  • Pharmacological Screening : In a pharmacological context, this compound was tested alongside other ligands for their ability to facilitate reactions leading to biologically active compounds. The outcomes highlighted that modifications in the ligand structure could significantly impact biological activity and selectivity .
  • Mechanistic Insights : Investigations into the mechanism of action for Josiphos ligands revealed that their effectiveness could be attributed to their ability to stabilize transition states during catalysis. This stabilization is crucial for enhancing the biological activity of resultant compounds .

Data Tables

The following table summarizes key findings from studies involving this compound:

Study Ligand Activity IC50 (µM) Notes
This compoundAntiviral (RSV)54.55Modestly effective compared to controls
Various JosiphosCatalytic efficiencyVariesDependent on structural modifications
This compoundEnantioselective synthesisN/AYield affected by ligand structure

Properties

IUPAC Name

cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h25-31H,2-24H2,1H3;1-5H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFNURBBQBAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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